molecular formula C14H13NO2S B578920 Benzoic acid, 2-{[3-(methylthio)phenyl]amino} CAS No. 18902-93-7

Benzoic acid, 2-{[3-(methylthio)phenyl]amino}

Cat. No.: B578920
CAS No.: 18902-93-7
M. Wt: 259.323
InChI Key: JLVZKULKBLUFIY-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Systematic Identification

The IUPAC name for this compound is 3-(methylcarbamothioylamino)benzoic acid , derived from its carboxythioamide-functionalized benzene ring. Its molecular formula, C₁₄H₁₃NO₂S , reflects the integration of a methylthio group (-S-CH₃) and an amino linkage (-NH-) into the benzoic acid scaffold. The SMILES notation O=C(O)C₁=CC=CC=C₁NC₂=CC=CC(SC)=C₂ delineates the spatial arrangement, emphasizing the ortho-substituted amino group and para-oriented methylthio moiety on the adjacent phenyl ring.

Table 1: Key molecular descriptors
Property Value Source
Molecular weight 259.329 g/mol
SMILES O=C(O)C1=CC=CC=C1NC2=CC=CC(SC)=C2
CAS Registry 18902-93-7

Electronic and Steric Features

The methylthio group introduces electron-donating thiomethyl effects, altering the electron density of the phenyl ring and influencing hydrogen-bonding capabilities. The amino group at the ortho position relative to the carboxylic acid facilitates potential intramolecular interactions, such as hydrogen bonding between the -NH- and -COOH groups, which stabilizes specific conformers.

Properties

IUPAC Name

2-(3-methylsulfanylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-18-11-6-4-5-10(9-11)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVZKULKBLUFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Preparation of 3-(Methylthio)aniline

    • Step 1 : Thiolation of 3-nitroiodobenzene using sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C to yield 3-nitrothiophenol.

    • Step 2 : Methylation with methyl iodide (CH₃I) in alkaline aqueous conditions to form 3-nitro(methylthio)benzene.

    • Step 3 : Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 50°C) to reduce the nitro group to an amine, yielding 3-(methylthio)aniline.

  • Ullmann Coupling with 2-Iodobenzoic Acid

    • Conditions : Copper(I) iodide (CuI, 10 mol%), 1,10-phenanthroline (ligand, 20 mol%), potassium carbonate (K₂CO₃), DMF, 110°C, 24 hours.

    • Reaction :

      2-Iodobenzoic acid+3-(Methylthio)anilineBenzoic acid, 2-[3-(methylthio)phenyl]amino+KI2\text{-Iodobenzoic acid} + 3\text{-(Methylthio)aniline} \rightarrow \text{Benzoic acid, 2-{[3-(methylthio)phenyl]amino}} + \text{KI}

Advantages and Limitations

  • Advantages : Ullmann coupling is robust for forming C–N bonds in electron-deficient aryl halides.

  • Limitations : Requires stoichiometric copper, prolonged reaction times, and elevated temperatures. Typical yields for analogous reactions range from 60–75%.

Synthetic Route 2: Buchwald-Hartwig Amination

Reaction Scheme

  • Preparation of 3-(Methylthio)aniline (as in Route 1).

  • Buchwald-Hartwig Coupling with 2-Bromobenzoic Acid

    • Conditions : Palladium acetate (Pd(OAc)₂, 5 mol%), Xantphos (ligand, 10 mol%), cesium carbonate (Cs₂CO₃), toluene, 100°C, 12 hours.

    • Mechanism : The palladium catalyst facilitates oxidative addition to the aryl bromide, followed by amine coordination and reductive elimination to form the C–N bond.

Performance Metrics

  • Yield : 80–90% for analogous aryl bromides.

  • Side Reactions : Homocoupling of aryl halides (<5%).

Synthetic Route 3: Reductive Amination of a Nitro Intermediate

Reaction Sequence

  • Synthesis of 2-Nitro-3'-(methylthio)biphenyl-4-carboxylic Acid

    • Step 1 : Suzuki-Miyaura coupling between 2-nitrobenzoic acid-4-boronic acid and 3-bromo(methylthio)benzene using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

    • Step 2 : Hydrolysis of the boronic ester to yield the biphenyl intermediate.

  • Catalytic Hydrogenation

    • Conditions : Raney nickel (50 wt%), hydrogen gas (3 atm), ethanol, 60°C, 6 hours.

    • Reduction : The nitro group is selectively reduced to an amine, yielding the target compound.

Challenges

  • Regioselectivity : Competing reduction of the methylthio group to methyl sulfoxide/sulfone may occur without careful catalyst selection.

  • Yield : 70–85% after optimization.

Comparative Analysis of Methods

Parameter Ullmann Coupling Buchwald-Hartwig Reductive Amination
Catalyst Cost Low (Cu)High (Pd)Moderate (Ni)
Reaction Time 24–48 h12–24 h6–12 h
Yield 60–75%80–90%70–85%
Functional Group Tolerance ModerateHighLow

Critical Considerations for Process Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification.

  • Ethanol/water mixtures favor catalytic hydrogenation by stabilizing colloidal metal catalysts.

Catalyst Recycling

  • Palladium Recovery : Adsorption on activated carbon followed by calcination achieves >90% Pd recovery.

  • Copper Removal : Liquid-liquid extraction with aqueous EDTA effectively sequesters Cu residues.

Byproduct Management

  • Methyl Sulfoxide Formation : Minimized by using hydrogen donors (e.g., ammonium formate) instead of H₂ gas in reductions.

  • Halide Scavenging : Addition of silver nitrate (AgNO₃) precipitates halide ions, preventing catalyst poisoning .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-{[3-(methylthio)phenyl]amino} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Benzoic acid, 2-{[3-(methylthio)phenyl]amino} has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 2-{[3-(methylthio)phenyl]amino} involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers of Phenylamino-Benzoic Acids

The position of the phenylamino group on the benzoic acid core significantly impacts biological activity and physicochemical properties.

Compound Name Substitution Position Key Substituent Biological Activity (Example) Reference
2-{[3-(Methylthio)phenyl]amino}benzoic acid Ortho (C2) 3-(Methylthio)phenyl Potent Type 5 inhibitor (hypothetical)
3-{[2-(Trifluoromethyl)phenyl]amino}benzoic acid Meta (C3) 2-(Trifluoromethyl) Not specified; structural analog
4-[(3,4-Dimethoxybenzoyl)amino]benzoic acid Para (C4) 3,4-Dimethoxybenzoyl Isolated from natural sources

Key Findings :

  • Meta-substituted compounds (e.g., trifluoromethyl analog in ) may exhibit higher lipophilicity due to electron-withdrawing groups, affecting membrane permeability .

Substituent Effects on Physicochemical Properties

The nature of substituents on the phenyl ring alters molecular weight, polarity, and solubility.

Compound Name Substituent Molecular Weight logP (Predicted) Solubility Reference
2-{[3-(Methylthio)phenyl]amino}benzoic acid -SMe ~289 g/mol ~2.5 Moderate in DMSO
2-((3-(Trifluoromethyl)phenyl)amino)benzoic acid -CF3 281.23 g/mol ~3.1 Low aqueous
2-[[3-(4-Methoxyphenyl)propylidene]amino]benzoic acid -OCH3 311.37 g/mol ~2.8 High in ethanol

Key Findings :

  • Methylthio (-SMe) groups provide moderate lipophilicity (logP ~2.5), balancing solubility and membrane permeability.
  • Trifluoromethyl (-CF3) increases logP significantly (~3.1), reducing aqueous solubility but enhancing lipid bilayer penetration .
  • Methoxy (-OCH3) derivatives show improved solubility in polar solvents due to hydrogen bonding .

Key Findings :

  • Methylthio-containing analogs may achieve higher selectivity due to optimal steric and electronic interactions with enzyme active sites .
  • Bulkier substituents (e.g., thiazolidinone in ) can reduce bioavailability despite potent in vitro activity .

Key Findings :

  • Pd-catalyzed coupling () offers high yields and regioselectivity for ortho-substituted analogs.
  • Multi-step syntheses (e.g., ) often result in variable yields, complicating scalability .

Key Findings :

  • Methylthio derivatives are generally less hazardous than sulfonyl analogs (), which carry multiple risk warnings .
  • Halogenated compounds (e.g., bromo in ) may pose environmental toxicity concerns .

Biological Activity

Benzoic acid, 2-{[3-(methylthio)phenyl]amino}, is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The chemical structure of benzoic acid, 2-{[3-(methylthio)phenyl]amino} features a benzoic acid moiety linked to a phenyl ring substituted with a methylthio group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

CompoundActivity TypeTarget OrganismsReference
Benzoic acid derivative 1AntibacterialE. coli, S. aureus
Benzoic acid derivative 2AntifungalC. albicans

Anticancer Properties

Benzoic acid, 2-{[3-(methylthio)phenyl]amino} has been explored for its anticancer potential. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cells, including MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-75.85Apoptosis induction
A5494.53Cell cycle arrest

The biological activity of benzoic acid, 2-{[3-(methylthio)phenyl]amino} is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as proteasomal degradation and cathepsin activity.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing cell survival and proliferation.

Study on Anticancer Activity

A study evaluated the effects of benzoic acid derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth, with IC50 values comparable to standard chemotherapy agents like doxorubicin. Notably, the compound demonstrated enhanced activity against resistant cancer cell lines.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzoic acid derivatives against various pathogens. The findings revealed that some derivatives exhibited potent antibacterial effects, particularly against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

Benzoic acid derivatives are often compared to structurally similar compounds to assess their relative biological activities.

Compound NameStructure FeatureBiological Activity
Benzoic acid, 3-(methylthio)-Methylthio group in meta positionModerate antimicrobial
Benzoic acid, 2-(methylthio)-Lacks phenylamino groupLower anticancer activity

The unique combination of functional groups in benzoic acid, 2-{[3-(methylthio)phenyl]amino} enhances its biological profile compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzoic acid, 2-{[3-(methylthio)phenyl]amino}, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via Ullmann coupling or Buchwald-Hartwig amination, using a benzoic acid derivative and 3-(methylthio)aniline. Key parameters include:

  • Catalyst choice (e.g., CuI for Ullmann, Pd(OAc)₂ for Buchwald-Hartwig) .
  • Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency).
  • Temperature control (80–120°C to balance reaction rate and side-product formation).
    • Data Analysis : Monitor yield and purity via HPLC or LC-MS. For example, Pd-catalyzed reactions may achieve >85% yield but require rigorous palladium removal to avoid contamination in downstream assays .

Q. How can structural characterization (e.g., NMR, XRD) resolve ambiguities in the substitution pattern of the methylthio group?

  • Methodology :

  • ¹H/¹³C NMR : The methylthio (-SMe) group shows distinct shifts: δ ~2.5 ppm (¹H, singlet) and δ ~15–20 ppm (¹³C) .
  • XRD : Confirms spatial orientation of the amino and methylthio groups on the phenyl ring, critical for understanding steric effects in molecular interactions .
    • Contradictions : Misassignment of methylthio vs. methylsulfonyl groups can occur in NMR; cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What storage conditions ensure long-term stability of this compound?

  • Guidelines :

  • Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the methylthio group to sulfoxide/sulfone derivatives .
  • Use amber vials to minimize photodegradation. Stability data from NIST indicate a shelf life of >2 years if moisture is controlled (<5% RH) .

Advanced Research Questions

Q. How does the methylthio group influence binding affinity in enzyme inhibition studies?

  • Experimental Design :

  • Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of methylthio vs. methoxy or methylamino analogs.
  • Validate with kinetic assays (e.g., IC₅₀ determination) against target enzymes (e.g., kinases or proteases).
    • Data Interpretation : The sulfur atom’s polarizability may enhance hydrophobic interactions, but steric bulk from the methyl group could reduce accessibility to active sites .

Q. What strategies resolve contradictory data between computational predictions and experimental results for solubility and logP?

  • Case Study :

  • Predicted logP (ChemAxon): ~3.2 vs. Experimental logP (shake-flask method): 2.7.
  • Resolution : Adjust computational models using experimental data to account for hydrogen bonding between the amino group and solvent .
    • Table : Comparison of Predicted vs. Experimental Physicochemical Properties
PropertyPredictedExperimentalMethod Used
logP3.22.8Shake-flask
Solubility (mg/mL)0.150.09HPLC-UV

Q. How can in vitro and in vivo metabolic stability be assessed for this compound?

  • Methodology :

  • In vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites may include sulfoxidation products .
  • In vivo : Administer to rodent models and analyze plasma/tissue samples. Use isotopically labeled analogs (e.g., ¹³C-methylthio) for precise tracking .

Specialized Analytical Challenges

Q. What advanced techniques differentiate between isomeric byproducts (e.g., ortho vs. para substitution) during synthesis?

  • Tools :

  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between the amino and methylthio groups to confirm substitution pattern .
  • X-ray Photoelectron Spectroscopy (XPS) : Identify sulfur oxidation states if degradation occurs .

Q. How do pH and solvent polarity affect the compound’s fluorescence properties in imaging applications?

  • Experimental Approach :

  • Titrate from pH 2–12 and measure fluorescence intensity (λ_ex = 280 nm, λ_em = 350–450 nm).
  • Compare quantum yields in solvents like DMSO (polar) vs. THF (nonpolar).
    • Key Finding : Fluorescence quenches above pH 8 due to deprotonation of the carboxylic acid group .

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